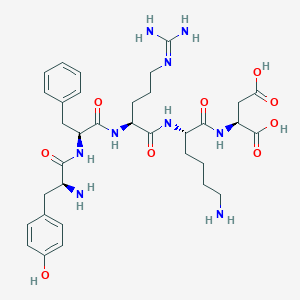
Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid (Y-P-A-K-D) is a peptide that has been extensively studied for its potential applications in various scientific fields. This peptide is made up of five amino acids, namely tyrosine, phenylalanine, arginine, lysine, and aspartic acid. The peptide has been synthesized using various methods, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid has been studied extensively for its potential applications in various scientific fields. In the field of drug delivery, Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid has been used as a targeting moiety to deliver drugs specifically to cancer cells. In the field of tissue engineering, Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid has been used to promote cell adhesion and proliferation on biomaterials. In the field of neuroscience, Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid has been used to study the role of integrins in synaptic plasticity.
Mecanismo De Acción
Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid binds to integrins, which are cell surface receptors that play a key role in cell adhesion and signaling. The binding of Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid to integrins activates intracellular signaling pathways, leading to various cellular responses, including cell adhesion, migration, and proliferation.
Efectos Bioquímicos Y Fisiológicos
Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid has been shown to have various biochemical and physiological effects, including promoting cell adhesion and proliferation, enhancing drug delivery to cancer cells, and promoting synaptic plasticity in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid in lab experiments is its specificity for integrins, which allows for targeted delivery of drugs or biomaterials to specific cells. However, one limitation is the variability in the binding affinity of Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid to different integrin subtypes, which can affect its effectiveness in different applications.
Direcciones Futuras
Future research on Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid could focus on developing more efficient synthesis methods, optimizing its use in drug delivery and tissue engineering applications, and studying its potential applications in other scientific fields, such as immunology and regenerative medicine.
In conclusion, Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid is a peptide that has been extensively studied for its potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid could lead to the development of new therapies and technologies in various scientific fields.
Métodos De Síntesis
Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid can be synthesized using various methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and recombinant DNA technology. Solid-phase peptide synthesis involves the stepwise addition of amino acids to a resin-bound peptide chain. Solution-phase peptide synthesis involves the synthesis of the peptide in solution, followed by purification and characterization. Recombinant DNA technology involves the insertion of the gene encoding the peptide into a suitable expression vector, followed by expression in a host organism.
Propiedades
Número CAS |
123496-58-2 |
|---|---|
Nombre del producto |
Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid |
Fórmula molecular |
C34H49N9O9 |
Peso molecular |
727.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C34H49N9O9/c35-15-5-4-9-24(31(49)43-27(33(51)52)19-28(45)46)40-30(48)25(10-6-16-39-34(37)38)41-32(50)26(18-20-7-2-1-3-8-20)42-29(47)23(36)17-21-11-13-22(44)14-12-21/h1-3,7-8,11-14,23-27,44H,4-6,9-10,15-19,35-36H2,(H,40,48)(H,41,50)(H,42,47)(H,43,49)(H,45,46)(H,51,52)(H4,37,38,39)/t23-,24-,25-,26-,27-/m0/s1 |
Clave InChI |
CEQBTJGKDCVQSE-IRGGMKSGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Otros números CAS |
123496-58-2 |
Secuencia |
YFRKD |
Sinónimos |
Tyr-Phe-Arg-Lys-Asp tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid YFRKD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



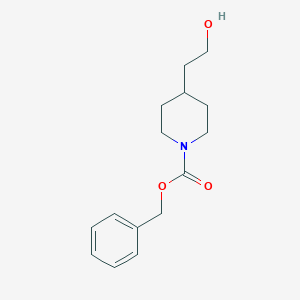
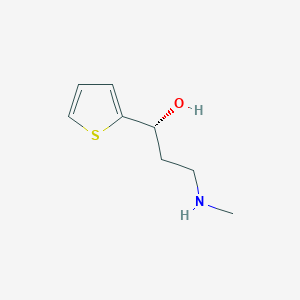
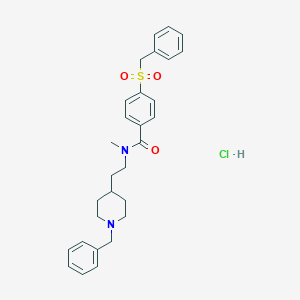
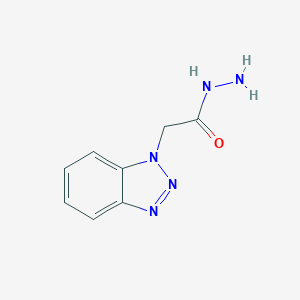

![3-[(1-Adamantylcarbonyl)amino]propanoic acid](/img/structure/B56072.png)
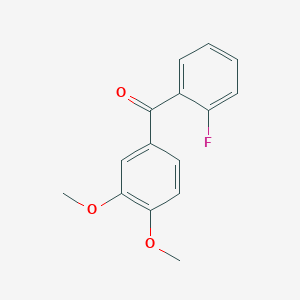
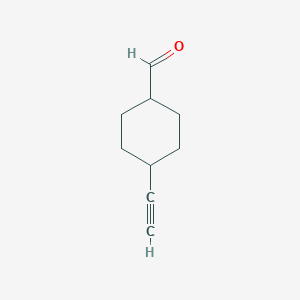
![2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B56075.png)
![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B56076.png)
![4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one](/img/structure/B56078.png)
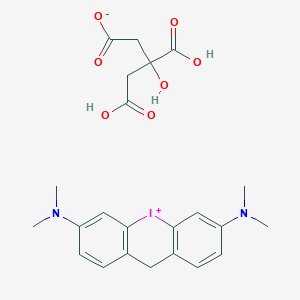
![Methyl 2-[bis(prop-2-ynyl)amino]acetate](/img/structure/B56083.png)
![[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B56087.png)